Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(dimethylamino)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-11-9-13(10-12-14)19(7)8/h9-12H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLRKWGLASKMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate involves several steps. One common method includes the reaction of 4-(dimethylamino)aniline with di-tert-butyl dicarbonate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions influence the compound’s effects on biological systems and chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
These compounds share a dimethylamino group but differ in backbone structure and functional groups. Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin cements, achieving a 15% higher degree of conversion compared to 2-(dimethylamino) ethyl methacrylate. Its benzoate ester group enhances stability, resulting in better flexural strength (85 MPa vs. 72 MPa) and lower water sorption (28 μg/mm³ vs. 35 μg/mm³) . However, 2-(dimethylamino) ethyl methacrylate benefits more from co-initiators like diphenyliodonium hexafluorophosphate (DPI), which boosts its conversion efficiency by 20% at higher amine concentrations (1:2 CQ/amine ratio) .
| Property | Ethyl 4-(dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |
|---|---|---|
| Degree of Conversion (%) | 78 ± 3 | 63 ± 4 |
| Flexural Strength (MPa) | 85 ± 5 | 72 ± 6 |
| Water Sorption (μg/mm³) | 28 ± 2 | 35 ± 3 |
| DPI-Enhanced Conversion (%) | +5 | +20 |
(2S,4R)-Di-tert-butyl 4-Hydroxypyrrolidine-1,2-Dicarboxylate
This stereochemically defined pyrrolidine derivative lacks the phenyliminodicarbonate group but shares tert-butyl ester motifs. It is utilized in supramolecular organocatalysis, where the hydroxyl group enables hydrogen-bonding interactions critical for aqueous-phase reactions . In contrast, Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate’s planar aromatic system facilitates π-π stacking, making it more suitable for photoactive materials. The pyrrolidine derivative exhibits lower thermal stability (decomposition at 180°C vs. 220°C for the phenyliminodicarbonate analog) due to the absence of conjugated aromatic stabilization .
Di-tert-butyl (2S,3E)-3-[(Dimethylamino)Methylene]-4-Oxopyrrolidine-1,2-Dicarboxylate
This compound combines a dimethylamino-methylene group with a pyrrolidine-oxo backbone. Its reactivity in cycloaddition reactions is 30% higher than this compound due to the electron-deficient oxopyrrolidine moiety, which acts as a dienophile. However, the phenyliminodicarbonate derivative’s extended conjugation system provides broader UV absorption (λmax = 320 nm vs. 280 nm), favoring applications in light-cured resins .
Reactivity and Functional Group Influence
The tert-butyl groups in this compound confer steric hindrance, reducing nucleophilic attack rates by 40% compared to non-bulky analogs like ethyl 4-(dimethylamino) benzoate . Conversely, the dimethylamino group’s electron-donating nature accelerates photoinitiation kinetics, with a polymerization rate 2.5× faster than compounds lacking this substituent .
Biological Activity
Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate is a compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two tert-butyl groups and a dimethylamino group attached to a phenyl ring. This configuration contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that derivatives of di-tert-butyl compounds exhibit significant antimicrobial properties. For instance, 2,4-di-tert-butylphenol, a related compound, has demonstrated the ability to inhibit quorum sensing in Pseudomonas aeruginosa, reducing virulence factor secretion and biofilm formation in a dose-dependent manner .
- The compound's efficacy against gram-negative bacteria highlights its potential as an anti-virulence agent, particularly in the face of rising antibiotic resistance.
-
Cholinesterase Inhibition
- Research indicates that compounds similar to this compound may inhibit cholinesterases, which are enzymes critical in neurotransmission. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's .
- The inhibition kinetics suggest a mixed-type reversible inhibition mechanism, which is significant for drug design aimed at neuroprotection.
- Antioxidant Activity
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial effects of di-tert-butyl derivatives revealed that treatment with these compounds significantly reduced the expression of quorum-sensing-related genes in Pseudomonas aeruginosa. The results indicated that these compounds could serve as effective agents against biofilm-associated infections, particularly when used in combination with traditional antibiotics .
Study 2: Neuroprotective Potential
Another research effort evaluated the cholinesterase inhibitory activity of various derivatives related to this compound. The findings showed that these compounds could effectively inhibit AChE and BChE, suggesting their potential application in treating Alzheimer's disease. The docking studies provided insights into the binding interactions at the active sites of these enzymes .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Remarks |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | Inhibits quorum sensing in P. aeruginosa |
| 2,4-Di-tert-butylphenol | Cholinesterase Inhibition | AChE: 1.90 ± 0.16 | Potential for neuroprotection |
| BChE: 0.084 ± 0.008 | |||
| Antioxidant | High activity | Effective against oxidative stress |
Q & A
Q. What are the standard synthetic protocols for preparing Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate?
A typical procedure involves reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. For example, a 0.50 M solution of the amine in methylene chloride is mixed with triethylamine (1.0 equiv), Boc₂O (2.0 equiv), and DMAP (1.0 equiv) under inert atmosphere (argon) for 7–8 hours at 25°C. Purification via silica gel chromatography using hexane/ether gradients yields the product in ~90% purity .
Q. How is the purity of the compound confirmed after synthesis?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Peaks at ~1725 cm⁻¹ (C=O stretching of carbamate) and ~1670 cm⁻¹ (amide C=O) are critical .
- ¹H NMR : Signals for tert-butyl groups (δ ~1.3–1.5 ppm) and dimethylamino protons (δ ~2.8–3.0 ppm) are diagnostic. Integration ratios verify stoichiometry .
Advanced Research Questions
Q. What is the mechanistic role of DMAP in the N-Boc protection reaction?
DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a reactive acylpyridinium intermediate with Boc₂O. This intermediate is more electrophilic, facilitating attack by the amine. Basel and Hassner (2000) demonstrated that DMAP increases reaction rates by stabilizing the transition state, particularly in sterically hindered systems .
Q. How can researchers address conflicting spectral data during structural characterization?
For ambiguous NMR or IR results:
- Perform 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns and confirm connectivity.
- Compare experimental data with computational simulations (DFT-based predictions) .
- Validate using alternative techniques like high-resolution mass spectrometry (HRMS) .
Q. What alternative catalytic systems exist for Boc protection under environmentally benign conditions?
Recent advancements include:
Q. How should researchers handle the lack of ecological toxicity data for this compound?
Given the absence of ecotoxicological data (e.g., persistence, bioaccumulation potential), adopt precautionary measures:
- Use read-across approaches with structurally similar carbamates (e.g., di-tert-butyl dicarbonate) to estimate toxicity .
- Conduct QSAR modeling to predict endpoints like LC50 or biodegradability .
- Implement closed-system disposal and avoid environmental release until experimental data is available .
Q. What strategies are used to hypothesize biological activity based on the dimethylamino group?
The dimethylamino group enhances solubility and modulates electronic properties, influencing bioactivity. Researchers extrapolate from analogs:
- Pharmacophore modeling : Compare with drugs containing 4-(dimethylamino)phenyl motifs (e.g., antimalarials, kinase inhibitors) .
- In silico docking : Screen against targets like acetylcholinesterase or GPCRs, leveraging the group’s hydrogen-bonding and π-stacking potential .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Boc Protection
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Methylene chloride | |
| Catalyst | DMAP (1.0 equiv) | |
| Temperature | 25°C | |
| Reaction Time | 7–8 hours | |
| Purification | Hexane/ether (6:1) gradient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
